(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and esterification. Common reagents include:
- Anthranilic acid or derivatives
- Aldehydes or ketones
- Acid catalysts (e.g., HCl, H2SO4)
- Esterification agents (e.g., ethanol)
This synthetic route has been optimized to enhance yield and purity through careful control of reaction conditions such as temperature and catalyst concentration .
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinazolinone Derivative | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These results suggest that modifications in the structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
Quinazolinone derivatives have also shown promise as COX-2 inhibitors, which are crucial in managing inflammation. A study highlighted that certain derivatives demonstrated up to 47.1% COX-2 inhibition at a concentration of 20 µM, indicating potential for anti-inflammatory applications . The structural features contributing to this activity include:
- Presence of para-sulfonamide groups
- Specific substitutions on the aryl rings
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, derivatives have shown IC50 values indicating significant cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | LoVo | 294.32 ± 8.41 |
Compound B | HCT-116 | 383.5 ± 8.99 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
The biological activities of this compound are believed to stem from its ability to interact with specific enzymes and receptors within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It could modulate receptor tyrosine kinases implicated in tumor growth and metastasis.
Case Studies
Several studies have documented the biological activities of quinazolinone derivatives:
- Study on Antimicrobial Efficacy : A series of 3-(1,3,4-Oxadiazol-2-yl)-quinazolinones were synthesized and tested for antimicrobial activity against various pathogens. Results indicated strong activity correlated with specific structural modifications .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects against human cancer cell lines demonstrated that certain derivatives significantly reduced cell viability, suggesting their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGSYXAQZZTYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2N(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.